4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid
Description
Properties
CAS No. |
77290-43-8 |
|---|---|
Molecular Formula |
C24H26N2O2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
4-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid |
InChI |
InChI=1S/C24H26N2O2/c1-25(2)21-13-9-18(10-14-21)23(17-5-7-20(8-6-17)24(27)28)19-11-15-22(16-12-19)26(3)4/h5-16,23H,1-4H3,(H,27,28) |
InChI Key |
GNJAUKUSICXRTP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
A preferred starting material is 3,3-bis-[4-(dimethylamino)phenyl]-6-(dimethylamino)phthalide, also known as crystal violet lactone. This compound can be synthesized from m-(dimethylamino)benzoic acid and 4,4'-bis-(dimethylamino)benzhydrol (Michler's hydrol).
Acidic Hydrolysis and Rearrangement
Crystal violet lactone is reacted with aqueous acetic acid (approximately 85%) under reflux conditions to yield 5-(dimethylamino)-2-[4-(dimethylamino)benzoyl]benzoic acid, a key intermediate structurally related to 4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid. The reaction requires water as a medium, with the acid concentration maintained above 75% to ensure adequate reaction rates. The reflux temperature (approximately 90°C or higher) is critical for the reaction to proceed efficiently. The reaction mixture is cooled to precipitate the product, which is then collected by filtration.
| Parameter | Details |
|---|---|
| Starting Material | Crystal violet lactone (3,3-bis-[4-(dimethylamino)phenyl]-6-(dimethylamino)phthalide) |
| Solvent | 85% Aqueous acetic acid |
| Temperature | Reflux (~90°C) |
| Reaction Time | Several hours (monitored by thin-layer chromatography) |
| Acid Concentration | ≥ 75% (optimal for reaction rate) |
| Product Isolation | Precipitation on cooling, filtration |
Multi-Step Synthesis via Aromatic Aldehydes and Benzoic Acid Derivatives
An alternative approach involves a multi-component reaction of aromatic aldehydes substituted with dimethylamino groups and benzoic acid derivatives under controlled conditions of temperature and pH. This method uses a condensation reaction framework, often catalyzed by acid, and may involve solvent-free or reflux methods to enhance reaction efficiency. Microwave irradiation has also been applied to reduce reaction times and improve yields.
| Step | Description |
|---|---|
| Reactants | Aromatic aldehydes (e.g., 4-dimethylaminobenzaldehyde), benzoic acid derivatives |
| Conditions | Acidic medium, reflux or microwave irradiation |
| Reaction Time | 25–70 minutes depending on substituents and method |
| Yield | 73–96% depending on substituents and conditions |
| Purification | Conventional work-up, recrystallization |
Triaryl Methane Compound Formation
In related synthetic routes for triaryl methane compounds, phosphorus oxychloride and N,N-dimethylaniline are used to form intermediates that can be further converted into benzoic acid derivatives with dimethylamino substituents. This method involves controlled addition of reagents at low temperatures followed by heating and acid treatment. Subsequent neutralization and filtration yield products structurally related to 4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid.
Reaction Conditions and Optimization
- Acid Concentration: Maintaining acid concentration above 75% (e.g., 85% acetic acid) is crucial for efficient hydrolysis and rearrangement reactions.
- Temperature: Reflux temperatures (~90°C or higher) accelerate reaction rates and improve yields.
- Water Content: Water is necessary to facilitate the reaction; dilution below 75% acid concentration reduces the reaction rate significantly.
- Reaction Monitoring: Thin-layer chromatography is used to monitor reaction progress.
- Purification: Cooling the reaction mixture causes precipitation of the product, which can be isolated by filtration and further purified by recrystallization.
Characterization and Verification
The synthesized 4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid is characterized by:
- Nuclear Magnetic Resonance spectroscopy to confirm structural integrity.
- Mass spectrometry for molecular weight verification.
- Melting point determination to assess purity.
- Elemental analysis to confirm composition.
Typical molecular data:
| Property | Value |
|---|---|
| Molecular Formula | C24H26N2O2 |
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | 4-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid |
| CAS Number | 77290-43-8 |
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Acidic hydrolysis of crystal violet lactone | Crystal violet lactone, aqueous acetic acid | Reflux ~90°C, ≥75% acid conc. | High | Precipitation on cooling, filtration |
| Multi-component condensation | Aromatic aldehydes, benzoic acid derivatives | Acidic medium, reflux or microwave | 73–96 | Microwave reduces reaction time |
| Triaryl methane intermediate route | Phosphorus oxychloride, dimethylaniline | Low temp addition, heating, acid treatment | Moderate | Multi-step, involves urea derivatives |
Chemical Reactions Analysis
Types of Reactions
4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, amine derivatives, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted base, accepting protons from donor molecules. It also participates in various biochemical pathways, influencing cellular processes and metabolic activities .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid and related compounds:
Physicochemical Properties
Solubility and Acidity
- The bis(dimethylamino) groups in 4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to simpler analogs like 4-(dimethylamino)benzoic acid .
- The pKa of the benzoic acid moiety is influenced by electron-donating dimethylamino groups, likely reducing acidity compared to unsubstituted benzoic acid (pKa ~2.2 vs. ~4.5 for substituted analogs) .
Thermal Stability
- The steric bulk of the bis(dimethylamino)phenyl groups may reduce thermal stability compared to linear derivatives like 4-(methoxycarbonyl)benzoic acid .
Antimicrobial Potential
- Azetidinone derivatives (e.g., SS1 in ) exhibit antimicrobial activity due to β-lactam ring reactivity, whereas 4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid lacks this ring but may act as a scaffold for drug design .
Fluorescence and Sensing
- Schiff base analogs (e.g., 4-{(E)-[4-(Dimethylamino)benzylidene]amino}-2-hydroxybenzoic acid) show aggregation-induced emission (AIE), enabling applications in cysteine detection . The target compound’s rigid structure may also exhibit AIE but requires experimental validation.
Enzyme Inhibition
- Pyrazolone-based benzoic acid derivatives (e.g., 4-{[(4Z)-5-oxo-1,3-diphenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzoic acid) inhibit SARS-CoV-2 Mpro, suggesting structural motifs for antiviral design . The bis(dimethylamino) groups in the target compound could modulate binding affinity to viral proteases.
Biological Activity
4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid, commonly referred to as a derivative of benzoic acid, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that enhances its potential as a therapeutic agent. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C19H22N2O2
- Molecular Weight : 310.39 g/mol
- CAS Number : [not provided in search results]
This compound contains two dimethylamino groups attached to phenyl rings, contributing to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to 4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid. For instance, derivatives have shown significant activity against various bacterial strains:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | Escherichia coli | 6.25 mg/mL |
| 4b | Bacillus licheniformis | 7.8 mg/mL |
| 4j | Staphylococcus aureus | 4.2 mg/mL |
These findings suggest that modifications in the structure can lead to enhanced antimicrobial properties, making such compounds promising candidates for further development in treating infections .
Antiviral Activity
In the context of antiviral research, derivatives of benzoic acid have been evaluated for their activity against HIV-1. A study indicated that certain derivatives exhibited moderate inhibitory effects on HIV-1 replication:
| Compound | Inhibition Percentage at 100 μM |
|---|---|
| 1c | 84.00% |
| 1d | 76.42% |
| 1e | 80.50% |
The mechanisms of action were linked to binding interactions with the gp41 protein of HIV-1, highlighting the potential for these compounds as anti-HIV agents .
Anticancer Activity
The anticancer properties of similar compounds have also been explored. Research indicates that certain derivatives exhibit cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 0.51 |
| A549 | 0.42 |
| MCF-7 | 0.76 |
These results demonstrate that structural modifications can significantly impact the anticancer efficacy of these compounds, suggesting a pathway for developing new cancer therapies .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological activity of compounds like 4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid. Key factors influencing activity include:
- Substituent Position : The position of dimethylamino groups affects both solubility and interaction with biological targets.
- Hydrophobicity : Increased hydrophobic character often correlates with enhanced membrane permeability and bioavailability.
- Electrostatic Interactions : Compounds that facilitate stronger electrostatic interactions with target proteins tend to exhibit improved efficacy.
Case Studies
- Antimicrobial Efficacy Study : A recent investigation into azobenzene derivatives revealed that specific modifications led to increased antibacterial activity against multidrug-resistant strains, underscoring the importance of structural diversity in drug design .
- HIV-1 Inhibition Study : Another study focused on molecular docking simulations, which elucidated how structural variations in benzoic acid derivatives could enhance binding affinity to HIV proteins, providing insights into potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via acid-catalyzed condensation of 4-(dimethylamino)benzaldehyde derivatives with benzoic acid precursors. Key steps include:
- Using anhydrous potassium carbonate as a base and 2-ethoxy ethanol as a solvent to facilitate nucleophilic substitution .
- Optimizing temperature (e.g., reflux conditions) and catalyst selection (e.g., palladium or copper-based catalysts) to enhance reaction efficiency .
- Purification via column chromatography or recrystallization to isolate the product .
Q. How can spectroscopic techniques (e.g., NMR, mass spectrometry) be employed to confirm the structure of this compound?
- Methodological Answer :
- NMR : Analyze and spectra for dimethylamino proton signals (~2.8–3.2 ppm) and aromatic protons (~6.5–8.0 ppm). Cross-peaks in 2D NMR (e.g., COSY, HSQC) confirm connectivity .
- Mass Spectrometry : Use electron ionization (EI-MS) to detect the molecular ion peak (e.g., [M] at m/z 393) and fragment patterns consistent with the bis(dimethylamino) and benzyl groups .
- IR Spectroscopy : Identify carboxylic acid C=O stretching (~1700 cm) and N–H bending (if present) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound, such as conflicting enzyme inhibition data?
- Methodological Answer :
- Dose-Response Analysis : Perform IC assays across a broad concentration range (nM to mM) to identify non-specific binding at high doses .
- Selectivity Profiling : Use kinase/phosphatase panels to assess off-target effects. Compare results with structurally similar controls (e.g., methyl red derivatives) .
- Structural Modifications : Introduce substituents (e.g., halogens, methoxy groups) to probe structure-activity relationships (SAR) and isolate bioactive conformers .
Q. How does the compound’s electronic structure influence its coordination chemistry, and what applications arise from this property?
- Methodological Answer :
- DFT Calculations : Model HOMO-LUMO gaps to predict redox activity. The dimethylamino groups act as electron donors, stabilizing metal complexes (e.g., with Cu or Zn) .
- Experimental Validation : Synthesize Schiff base derivatives via condensation with aldehydes/ketones. Characterize complexes using X-ray crystallography and cyclic voltammetry .
- Applications : Potential as a catalyst in asymmetric synthesis or as a fluorescent probe for metal ion detection .
Q. What mechanistic insights explain its pH-dependent solubility, and how can this be leveraged in drug delivery systems?
- Methodological Answer :
- pKa Determination : Use potentiometric titration to measure carboxylic acid pKa (~4.5–5.0). The dimethylamino groups (pKa ~8–10) protonate at acidic pH, enhancing water solubility .
- Formulation Strategies : Design pH-responsive nanoparticles or liposomes that release the compound in target tissues (e.g., tumor microenvironments with lower pH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
